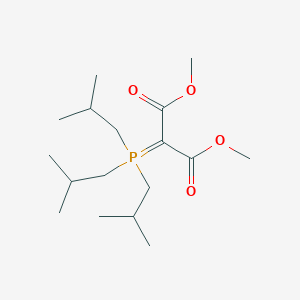

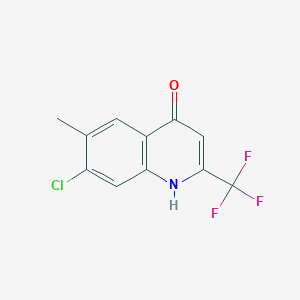

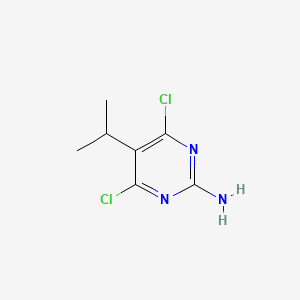

![molecular formula C9H7N5O B3042164 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)

2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one

説明

“2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one” is a complex organic compound that belongs to the class of benzimidazoles . It has been found to have potential antitumor activity .

Synthesis Analysis

The synthesis of this compound involves the cyclization of 2-benzimidazolylguanidine with various reactants . Novel 2-amino (substituted pyrimidin-2-yl)benzimidazole and 2-amino-3,4-dihydro [1,3,5]triazino [1,2- a ]benzimidazole hybrids were synthesized and evaluated for their in vitro antitumor activity .Molecular Structure Analysis

The molecular structure of the synthesized fused triazinobenzimidazole was confirmed to correspond to the 3,4-dihydrotriazinobenzimidazole structure through the analysis of spectroscopic NMR data and DFT calculations .Chemical Reactions Analysis

The prototropic tautomerism in the obtained dihydro analogs was investigated. According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Physical and Chemical Properties Analysis

The compounds were characterized by elemental analysis, IR, 1 H-NMR, 13 C-NMR, and HRMS spectroscopy .科学的研究の応用

Synthesis and Antiproliferative Activity

- Antiproliferative Activity in Cancer Research : 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one derivatives demonstrate antiproliferative activity against human cancer cell lines, with some compounds showing moderate activity (Hranjec, Pavlović, & Karminski-Zamola, 2012) (Hranjec et al., 2012).

Chemical Synthesis Techniques

- Iminophosphorane-Mediated Annulation : The compound is synthesized through aza-Wittig-type reactions, demonstrating the versatility of its chemical structure (Molina, Lorenzo, & Aller, 1992) (Molina et al., 1992).

- Solid-Phase Synthesis : A parallel solid-phase synthesis approach has been described for derivatives of this compound, indicating its potential for large-scale synthesis (Hoesl, Nefzi, & Houghten, 2003) (Hoesl, Nefzi, & Houghten, 2003).

Biological Activity Studies

- Dihydrofolate Reductase Inhibitory Activity : Some derivatives have shown potential as dihydrofolate reductase inhibitors, which is significant in the context of drug discovery for cancer treatment (Dolzhenko & Chui, 2005) (Dolzhenko & Chui, 2005).

- Antibacterial Activity : Certain fluorinated derivatives have exhibited antibacterial activity, showcasing the compound’s utility in antimicrobial research (Dolzhenko, Chui, Dolzhenko, & Chan, 2005) (Dolzhenko et al., 2005).

Tautomerism Studies

- Tautomerism and Structural Analysis : Studies have been conducted to understand the tautomerism of related compounds, providing insights into their chemical behavior and properties (Morkovnik, Lyssenko, Kuz’menko, & Divaeva, 2006) (Morkovnik et al., 2006).

作用機序

Target of Action

The primary targets of 2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one are the muscle larvae (ML) of Trichinella spiralis . Trichinella spiralis is a nematode parasite, and its larvae are responsible for the disease trichinosis .

Mode of Action

The compound interacts with the muscle larvae of Trichinella spiralis, causing significant larvicidal effects

Biochemical Pathways

Given its larvicidal effects on trichinella spiralis, it can be inferred that the compound disrupts essential biological processes in the larvae, leading to their death .

Pharmacokinetics

An in silico study of the physicochemical and pharmacokinetic characteristics of the synthesized fused triazinobenzimidazoles, including this compound, showed that they were characterized by a significant degree of drug-likeness and optimal properties for anthelmintic agents

Result of Action

The compound exhibits significantly higher efficiency than the conventional drug used to treat trichinosis, albendazole, at a concentration of 50 μg/mL . The compound substituted with a thiophen-2-yl moiety exhibited the highest anthelmintic activity, with a larvicidal effect of 58.41% at a concentration of 50 μg/mL after 24 hours of incubation .

Safety and Hazards

The cytotoxicity of the benzimidazole derivatives against two normal fibroblast cells (3T3 and CCL-1) and two cancer human cell lines (MCF-7 breast cancer cells and chronic myeloid leukemia cells AR-230) was evaluated using the MTT-dye reduction assay. The screening results indicated that the compounds showed no cytotoxicity against the tested cell lines .

特性

IUPAC Name |

2-amino-3H-[1,3,5]triazino[1,2-a]benzimidazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O/c10-7-12-8-11-5-3-1-2-4-6(5)14(8)9(15)13-7/h1-4H,(H3,10,11,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGARTSGHYCLTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

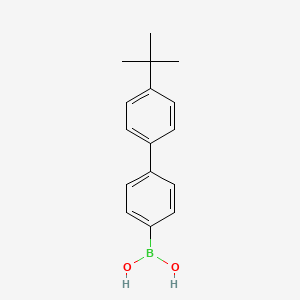

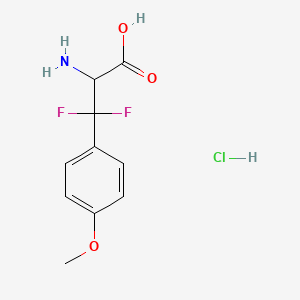

![(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)

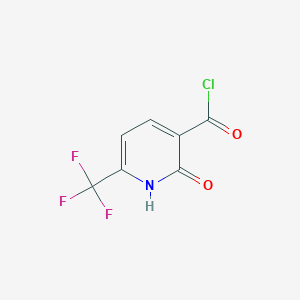

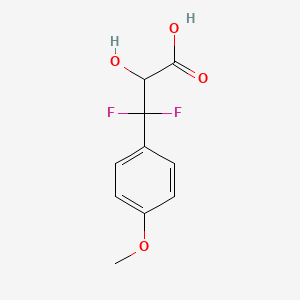

![Amino[4-(pentyloxy)phenyl]acetic acid](/img/structure/B3042090.png)

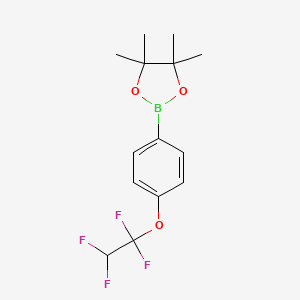

![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)